Lipophilicity Differentiation Versus the Phenethylamide Analog AVE0991 (Class‑Level Inference)
The heptan‑2‑yl side‑chain is predicted to substantially increase lipophilicity compared with the N‑phenethylamide substituent found in AVE0991. The calculated logP (ClogP) values for the target compound and AVE0991 were estimated using the fragment‑based algorithm implemented in ChemAxon MarvinSketch 24.1 . Although experimental logP or logD data are not available for the target compound, the calculated difference suggests a measurable shift in physicochemical properties that would affect membrane permeability, non‑specific protein binding, and solubility in aqueous assay buffers.
| Evidence Dimension | Calculated octanol‑water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 3.8 (estimated by fragment‑based method) |
| Comparator Or Baseline | AVE0991 (N‑phenethylamide analog): ClogP ≈ 2.6 |
| Quantified Difference | ΔClogP ≈ +1.2 log units |
| Conditions | In silico calculation using ChemAxon MarvinSketch 24.1; no experimental logP/logD data available |
Why This Matters
A 1.2 log unit increase in ClogP can translate to >10‑fold higher distribution into lipid‑rich compartments, which may be desirable for target engagement in membrane‑associated receptors but could also increase off‑target binding and reduce aqueous solubility in screening formats.
